molecular formula C8H6FNO B12973504 4-Fluoro-3-methylbenzisoxazole

4-Fluoro-3-methylbenzisoxazole

Cat. No.: B12973504
M. Wt: 151.14 g/mol
InChI Key: LCGHIBYQORGTSG-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a fluorine atom at the fourth position and a methyl group at the third position on the benzene ring fused to the isoxazole ring. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methylbenzo[d]isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the reaction of acetophenone derivatives with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce isoxazole compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-Fluoro-3-methylbenzo[d]isoxazole can be compared with other similar compounds, such as:

The presence of the fluorine atom in 4-Fluoro-3-methylbenzo[d]isoxazole makes it unique, as fluorine can significantly influence the compound’s reactivity, stability, and biological activity .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

4-fluoro-3-methyl-1,2-benzoxazole

InChI

InChI=1S/C8H6FNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3

InChI Key

LCGHIBYQORGTSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC=C2)F

Origin of Product

United States

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